An In-depth Technical Guide to Methyl 1-phenyl-1H-pyrazole-5-carboxylate and its Analogs for Drug Discovery and Development
An In-depth Technical Guide to Methyl 1-phenyl-1H-pyrazole-5-carboxylate and its Analogs for Drug Discovery and Development
This technical guide provides a comprehensive overview of Methyl 1-phenyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. Due to the specificity of this chemical structure, this guide also encompasses the broader class of phenyl-pyrazole-carboxylate derivatives to provide a robust framework for understanding its synthesis, properties, and potential applications.
Introduction and Chemical Identity
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] The specific molecule, Methyl 1-phenyl-1H-pyrazole-5-carboxylate, is characterized by a central pyrazole ring, a phenyl group substituted at the N1 position, and a methyl carboxylate group at the C5 position.
| Identifier | Value |
| IUPAC Name | Methyl 1-phenyl-1H-pyrazole-5-carboxylate |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| Canonical SMILES | COC(=O)C1=CC=NN1C2=CC=CC=C2 |
| InChI Key | InChI=1S/C11H10N2O2/c1-15-11(14)10-7-6-12-13(10)9-4-2-3-5-8-9/h2-8H,1H3 |
It is crucial to distinguish this compound from its isomers, such as Methyl 1-phenyl-1H-pyrazole-3-carboxylate and Methyl 1-phenyl-1H-pyrazole-4-carboxylate, as the position of the carboxylate group significantly influences the molecule's chemical reactivity and biological activity.
Physicochemical Properties and Characterization
The physicochemical properties of Methyl 1-phenyl-1H-pyrazole-5-carboxylate are predicted based on data from closely related analogs. These properties are critical for its handling, formulation, and pharmacokinetic profiling.
| Property | Predicted Value/Information | Source/Basis |
| Appearance | White to off-white or pale yellow solid | Analogy to similar pyrazole esters[3] |
| Melting Point | Expected to be in the range of 100-150 °C | Based on substituted pyrazole esters[4] |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | General characteristics of similar organic esters |
| Thermal Stability | Thermally stable under standard laboratory conditions. | [5] |
Spectroscopic Characterization:
The structural elucidation of Methyl 1-phenyl-1H-pyrazole-5-carboxylate and its derivatives relies on a suite of spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl ring, the protons on the pyrazole ring, and a singlet for the methyl ester protons. The chemical shifts of the pyrazole protons are indicative of the substitution pattern.
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¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbon of the ester, the carbons of the pyrazole and phenyl rings, and the methyl carbon of the ester.
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Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would likely show a prominent peak for the protonated molecule [M+H]⁺.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the ester group, typically in the range of 1720-1740 cm⁻¹, and bands corresponding to the C=N and C=C stretching of the pyrazole and phenyl rings.
Synthesis and Manufacturing
The synthesis of Methyl 1-phenyl-1H-pyrazole-5-carboxylate can be approached through established methods for pyrazole ring formation. A common and effective strategy is the condensation of a 1,3-dicarbonyl compound or its equivalent with phenylhydrazine.
A plausible synthetic route is outlined below:
Detailed Experimental Protocol (Hypothetical):
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Reaction Setup: To a solution of a suitable β-ketoester, such as methyl 3-oxo-2-(phenylhydrazono)butanoate, in a protic solvent like ethanol or acetic acid, add phenylhydrazine.
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Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete cyclization.
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Work-up and Purification: Upon cooling, the product may precipitate and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2]
Potential Therapeutic Targets:
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Anti-inflammatory Agents: Many pyrazole-containing compounds are known to be potent inhibitors of cyclooxygenase (COX) enzymes.
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Kinase Inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors used in oncology.
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Antimicrobial Agents: Pyrazole derivatives have shown promising activity against various bacterial and fungal strains.
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Anthelmintic Agents: Recent studies have highlighted the potential of 1-methyl-1H-pyrazole-5-carboxamide derivatives as potent anthelmintic agents.[6]
The workflow for investigating the therapeutic potential of a novel pyrazole derivative is illustrated below.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling Methyl 1-phenyl-1H-pyrazole-5-carboxylate.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area or a chemical fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Methyl 1-phenyl-1H-pyrazole-5-carboxylate represents a valuable scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical methodologies, and its structure lends itself to further modification to optimize biological activity. While specific data for this exact molecule is sparse, the wealth of information on related pyrazole derivatives provides a strong foundation for its exploration in medicinal chemistry and drug discovery programs. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully unlock their therapeutic potential.
References
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Matrix Fine Chemicals. 1-METHYL-5-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID. [Link]
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Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 16(12), 433-443. [Link]
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Molbase. 5-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID 91138-00-0 wiki. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
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Saeed, A., & Al-Qurashi, F. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Crystals, 2(4), 1248-1254. [Link]
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ResearchGate. One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. [Link]
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ResearchGate. (PDF) 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. [Link]
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ResearchGate. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]
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Preston, S., et al. (2019). Novel 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity. Journal of Medicinal Chemistry, 62(9), 4679-4692. [Link]
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Rapetti, F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]
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